2,6-Dimethyloctanedioic acid
Description
2,6-Dimethyloctanedioic acid (CAS: 3269-74-7) is a branched dicarboxylic acid with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol. Key physical properties include a density of 1.101 g/cm³, a boiling point of 366.3°C, and a melting point of 189.5°C . The compound exhibits moderate solubility in water (logP: ~2.29×10⁻⁶ mmHg at 25°C), attributed to its dual carboxylic acid groups and hydrophobic methyl branches .
Biologically, this compound is a metabolite of phytanic acid in patients with Refsum’s disease, a rare genetic disorder characterized by impaired α-oxidation of phytanic acid. Elevated urinary excretion of this metabolite serves as a diagnostic biomarker for the disease .
Properties
CAS No. |
3269-74-7 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2,6-dimethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
YXTSFTNUPXGYDZ-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)C(=O)O)CC(=O)O |
Canonical SMILES |
CC(CCCC(C)C(=O)O)CC(=O)O |
Synonyms |
2,6-dimethyloctane-1,8-dioic acid 2,6-dimethyloctanedioic acid 2,6-DMOA BMS 197564 BMS-197564 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomer: 2,7-Dimethyloctanedioic Acid
Though structurally similar, 2,7-dimethyloctanedioic acid differs in the position of its methyl groups (C2 and C7 vs. C2 and C6 in 2,6-dimethyloctanedioic acid). This positional isomerism likely influences physical properties such as melting point and solubility due to variations in molecular packing and hydrogen-bonding efficiency.
Table 1: Physical Properties of Dicarboxylic Acids with Methyl Branches
Research Findings and Implications
- Therapeutic Monitoring: Quantifying this compound in urine aids in diagnosing Refsum’s disease, whereas 3-methyladipic acid’s presence requires differential diagnosis .
- Structural Insights : Positional isomerism (e.g., 2,6 vs. 2,7 dimethyl derivatives) may alter pharmacokinetic properties, though further studies are needed .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
